Thalidomide-O-C7-NH2
CAS No.:
Cat. No.: VC16026548
Molecular Formula: C20H25N3O5
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N3O5 |
|---|---|
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C20H25N3O5/c21-11-4-2-1-3-5-12-28-15-8-6-7-13-17(15)20(27)23(19(13)26)14-9-10-16(24)22-18(14)25/h6-8,14H,1-5,9-12,21H2,(H,22,24,25) |
| Standard InChI Key | CTENBFZZGQGAMC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCN |
Introduction
Chemical Structure and Properties
Molecular Architecture
Thalidomide-O-C7-NH2 consists of two primary components:
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Cereblon-Binding Moiety: Derived from thalidomide, this segment enables recruitment of the E3 ubiquitin ligase cereblon (CRBN), a critical mediator of PROTAC activity .
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C7 Alkyl Linker with Terminal Amine: A seven-carbon chain spacer (C7) connects the thalidomide derivative to a terminal amine group, providing flexibility for conjugating target protein ligands .
The structural configuration ensures optimal spacing between the E3 ligase and target protein, facilitating ternary complex formation essential for ubiquitination and subsequent proteasomal degradation .
Table 1: Key Chemical Properties of Thalidomide-O-C7-NH2
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 387.436 g/mol | |
| CAS Number | 2093536-11-7 | |
| Storage Conditions | Powder: -20°C; Solution: -80°C |
Stability and Solubility
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of Thalidomide-O-C7-NH2 employs a domino hydrogenation-reductive amination strategy, achieving yields up to 98% . Key steps include:
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Hydrogenation of Nitro Groups: Reduces nitro intermediates to amines under catalytic hydrogenation.
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Reductive Amination: Couples the thalidomide scaffold with a heptyl diamine linker via Schiff base formation and subsequent reduction .
This one-pot methodology minimizes purification steps and enhances scalability for preclinical development.
Fluorescent and Radiolabeled Analogues
To elucidate mechanistic details, researchers have synthesized derivatives bearing:
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Fluorescent Probes: E.g., dansyl or fluorescein tags for tracking cellular localization .
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Azide Photoaffinity Labels (PALs): Enables covalent crosslinking to target proteins for identification .
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-Labeled Analogues: For positron emission tomography (PET) imaging in biodistribution studies .
Pharmacological Mechanisms
Cereblon-Dependent Protein Degradation
Thalidomide-O-C7-NH2 hijacks the CRBN E3 ligase to ubiquitinate target proteins, directing them to the proteasome. This process involves:
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Ternary Complex Formation: The compound bridges CRBN and the target protein via its two ligands.
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Ubiquitin Transfer: CRBN recruits E2 ubiquitin-conjugating enzymes, tagging the target with polyubiquitin chains.
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Proteasomal Degradation: Ubiquitinated proteins are recognized and degraded by the 26S proteasome .
Immunomodulatory and Anti-Inflammatory Effects
Like thalidomide, this compound modulates cytokine production:
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TNF-α Inhibition: Accelerates TNF-α mRNA degradation, reducing pro-inflammatory signaling .
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NF-κB Suppression: Blocks IκB kinase activity, downregulating adhesion molecules (e.g., VCAM-1, ICAM-1) .
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IL-2 and IFN-γ Induction: Enhances T-cell and natural killer (NK) cell activation, promoting antitumor immunity .
Table 2: Comparative Bioactivity of Thalidomide Analogues
| Compound | TNF-α Inhibition (%) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Thalidomide | 45 | 0.012 | |
| Thalidomide-O-C7-NH2 | 32 | 0.015 | |
| Pomalidomide | 78 | 0.025 |
Applications in Targeted Protein Degradation
Oncology
Thalidomide-O-C7-NH2 serves as a foundational component of PROTACs targeting:
For example, conjugating the compound to a BET bromodomain inhibitor yields PROTACs degrading BRD4 in leukemia models, with IC values <100 nM .
Neurodegenerative Diseases
Emerging studies explore its utility in degrading tau aggregates and α-synuclein, hallmarks of Alzheimer’s and Parkinson’s diseases, respectively .
Challenges and Future Directions
Optimization of Linker Length
The C7 spacer balances flexibility and steric hindrance, but comparisons with C8 analogues (e.g., Thalidomide-O-C8-NH2, MW 401.46 ) reveal subtle differences in degradation efficiency. Longer linkers may improve membrane permeability but increase metabolic instability .
Mitigating Off-Target Effects
CRBN-dependent degradation of neomorphic substrates (e.g., IKZF1/3) raises safety concerns. Structure-activity relationship (SAR) studies aim to refine cereblon binding to minimize teratogenicity .
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